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Compound of Interest

Compound Name: Nilofabicin

Cat. No.: B1668466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and early

clinical research on Nilofabicin (formerly CG400549), a novel antibacterial agent. The

document focuses on its core mechanism of action, in vitro and in vivo efficacy, and the

experimental methodologies employed in its initial evaluation.

Core Concepts: Mechanism of Action
Nilofabicin is a first-in-class antibacterial drug candidate that functions as a potent and specific

inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a critical

enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for the

elongation of fatty acid chains. This pathway is essential for the integrity of the bacterial cell

membrane. By inhibiting FabI, Nilofabicin disrupts fatty acid biosynthesis, leading to bacterial

growth inhibition and cell death. A key mutation conferring resistance to Nilofabicin has been

identified as F204L in the FabI enzyme, confirming it as the primary target.[2]
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Figure 1: Mechanism of action of Nilofabicin in the bacterial FASII pathway.

In Vitro Efficacy
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Early in vitro studies demonstrated Nilofabicin's potent activity against staphylococcal species,

including strains resistant to other classes of antibiotics.

Minimum Inhibitory Concentration (MIC)
The MIC of Nilofabicin was determined against a range of clinical isolates, showing significant

potency against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-

resistant Staphylococcus aureus (MRSA).

Organism No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Staphylococcus

aureus
238 0.12 0.25

Coagulase-negative

staphylococci
51 0.5 1

Methicillin-resistant S.

aureus (MRSA)
Not Specified Not Specified 0.5

Methicillin-susceptible

S. aureus (MSSA)
Not Specified Not Specified 0.5

Data sourced from Park et al., 2007.[2]

Time-Kill Kinetics
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of

Nilofabicin over time. At concentrations of 1x, 2x, and 4x the MIC, Nilofabicin exhibited

bacteriostatic activity against S. aureus over a 24-hour period.[2]

In Vivo Efficacy
Preclinical in vivo studies in murine models of systemic infection were conducted to evaluate

the efficacy of Nilofabicin.
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Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early

research of Nilofabicin.

Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of Nilofabicin was determined using the 2-fold agar dilution method as

described by the Clinical and Laboratory Standards Institute (CLSI) guidelines, likely following

the M07-A7 standard or a similar iteration.

Protocol:

Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's

instructions, sterilized, and cooled to 45-50°C in a water bath.

Drug Dilution Series: A stock solution of Nilofabicin is prepared in a suitable solvent (e.g.,

DMSO). A series of 2-fold dilutions are made in sterile deionized water or another

appropriate diluent.

Plate Preparation: One part of each drug dilution is added to nine parts of molten MHA to

achieve the final desired concentrations in the agar plates. The agar is mixed gently and

poured into sterile petri dishes. A drug-free control plate is also prepared.

Inoculum Preparation: Bacterial isolates are grown on a non-selective agar medium for 18-

24 hours. Several colonies are used to inoculate a sterile saline or broth solution. The

turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which
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corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted 1:10 to

obtain a final inoculum concentration of 1-2 x 10⁷ CFU/mL.

Inoculation: The prepared bacterial inocula are applied to the surface of the agar plates using

a multipoint inoculator, delivering approximately 1-2 µL per spot (resulting in a final inoculum

of 10⁴ CFU/spot).

Incubation: Plates are allowed to dry at room temperature before being inverted and

incubated at 35 ± 2°C for 16-20 hours in ambient air.

Endpoint Determination: The MIC is recorded as the lowest concentration of Nilofabicin that

completely inhibits visible growth of the organism.
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Figure 2: Workflow for MIC determination by the agar dilution method.

Murine Systemic Infection Model
The in vivo efficacy of Nilofabicin was assessed in a murine model of systemic infection.

Protocol:

Animal Model: Specific pathogen-free mice (e.g., ICR strain), typically female, weighing 18-

22g are used.

Infection:Staphylococcus aureus strains are grown in a suitable broth (e.g., Tryptic Soy

Broth) to the mid-logarithmic phase. The bacterial cells are washed and resuspended in

sterile saline or broth containing 5% mucin to enhance virulence. Mice are infected via
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intraperitoneal injection with a bacterial suspension calculated to result in a lethal infection in

untreated control animals.

Drug Administration: Nilofabicin is formulated for either oral (e.g., in 0.5% methylcellulose)

or subcutaneous administration. Treatment is administered at specified time points post-

infection (e.g., 1 and 6 hours).

Observation: Animals are observed for a defined period (e.g., 7 days) for mortality.

Endpoint Determination: The efficacy is determined by calculating the Protective Dose 50

(PD₅₀), which is the dose of the drug required to protect 50% of the infected mice from death.

Time-Kill Assay
The bactericidal or bacteriostatic effect of Nilofabicin was evaluated using a time-kill assay.

Protocol:

Inoculum Preparation: An overnight culture of S. aureus is diluted in fresh Mueller-Hinton

Broth (MHB) to approximately 10⁶ CFU/mL.

Drug Exposure: Nilofabicin is added to the bacterial suspensions at concentrations

corresponding to multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).

A growth control without the drug is included.

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are

removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

Viable Cell Count: Serial 10-fold dilutions of the collected aliquots are made in sterile saline.

A defined volume of each dilution is plated onto drug-free agar (e.g., MHA).

Incubation and Counting: The plates are incubated for 24 hours at 37°C, and the number of

colonies (CFU/mL) is determined.

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of

Nilofabicin compared to the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically

considered bactericidal, while a <3-log₁₀ reduction is considered bacteriostatic.
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Early Clinical Development
Nilofabicin has undergone Phase I and Phase II clinical trials. Phase I trials in healthy

volunteers were completed to assess safety, tolerability, and pharmacokinetics.[3] A Phase IIa

exploratory study was also conducted in subjects with complications from methicillin-resistant

Staphylococcus aureus infections.[2]
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Figure 3: Simplified logical progression of early drug development for Nilofabicin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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